molecular formula C16H20F3NO5 B12961528 (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-(trifluoromethoxy)benzyl)propanoic acid

(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-(trifluoromethoxy)benzyl)propanoic acid

Cat. No.: B12961528
M. Wt: 363.33 g/mol
InChI Key: MKVSCLNXDBTVQX-NSHDSACASA-N
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Description

(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-(trifluoromethoxy)benzyl)propanoic acid is a compound of interest in organic chemistry due to its unique structural features and potential applications. This compound contains a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities. The presence of a trifluoromethoxy group on the benzyl ring adds to its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-(trifluoromethoxy)benzyl)propanoic acid typically involves multiple steps:

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

    Introduction of the benzyl group: The benzyl group with a trifluoromethoxy substituent is introduced through a nucleophilic substitution reaction. This step often involves the use of a benzyl halide and a suitable nucleophile.

    Formation of the propanoic acid backbone: The final step involves the formation of the propanoic acid backbone through a series of reactions, including esterification and hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-(trifluoromethoxy)benzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, especially if the trifluoromethoxy group is activated under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a nucleophile like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-(trifluoromethoxy)benzyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis.

    Biology: Studied for its potential role in modifying biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-(trifluoromethoxy)benzyl)propanoic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in further chemical reactions. The trifluoromethoxy group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-methoxybenzyl)propanoic acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-chlorobenzyl)propanoic acid: Contains a chloro group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-(trifluoromethoxy)benzyl)propanoic acid imparts unique chemical properties, such as increased stability and reactivity, compared to similar compounds with different substituents. This makes it particularly valuable in synthetic organic chemistry and pharmaceutical research.

Properties

Molecular Formula

C16H20F3NO5

Molecular Weight

363.33 g/mol

IUPAC Name

(2S)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-[4-(trifluoromethoxy)phenyl]propanoic acid

InChI

InChI=1S/C16H20F3NO5/c1-15(2,3)25-14(23)20-9-11(13(21)22)8-10-4-6-12(7-5-10)24-16(17,18)19/h4-7,11H,8-9H2,1-3H3,(H,20,23)(H,21,22)/t11-/m0/s1

InChI Key

MKVSCLNXDBTVQX-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CC1=CC=C(C=C1)OC(F)(F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)OC(F)(F)F)C(=O)O

Origin of Product

United States

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